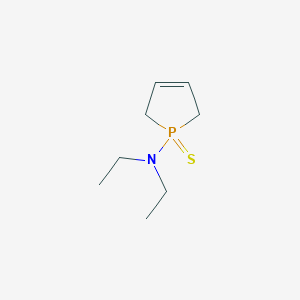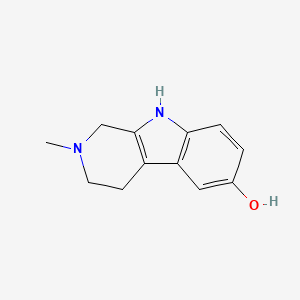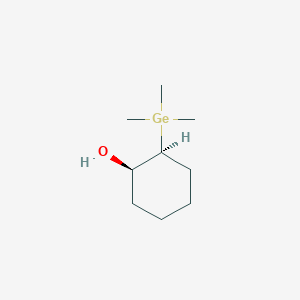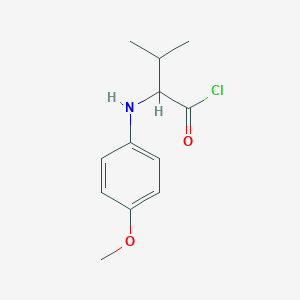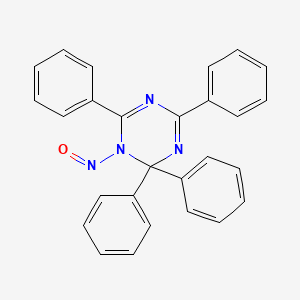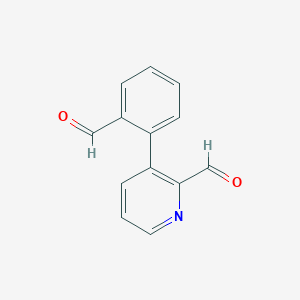
3-(2-Formylphenyl)pyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Formylphenyl)pyridine-2-carbaldehyde: is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of both a pyridine ring and a benzaldehyde moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Formylphenyl)pyridine-2-carbaldehyde typically involves the formylation of 3-(2-aminophenyl)pyridine. This can be achieved through the Vilsmeier-Haack reaction, where the starting material is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Formylphenyl)pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles or nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: 3-(2-Carboxyphenyl)pyridine-2-carboxylic acid.
Reduction: 3-(2-Hydroxyphenyl)pyridine-2-methanol.
Substitution: Depending on the substituents introduced, various substituted derivatives can be formed.
Aplicaciones Científicas De Investigación
Chemistry: 3-(2-Formylphenyl)pyridine-2-carbaldehyde is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the preparation of various ligands and coordination compounds.
Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 3-(2-Formylphenyl)pyridine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Pyridine-2-carbaldehyde: Similar structure but lacks the benzaldehyde moiety.
3-Formylpyridine: Similar structure but lacks the phenyl group.
2-Formylpyridine: Similar structure but lacks the phenyl group.
Uniqueness: 3-(2-Formylphenyl)pyridine-2-carbaldehyde is unique due to the presence of both a pyridine ring and a benzaldehyde moiety. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block in organic synthesis.
Propiedades
Número CAS |
65690-55-3 |
|---|---|
Fórmula molecular |
C13H9NO2 |
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
3-(2-formylphenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C13H9NO2/c15-8-10-4-1-2-5-11(10)12-6-3-7-14-13(12)9-16/h1-9H |
Clave InChI |
PKRLHZFTLNWYDH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=O)C2=C(N=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


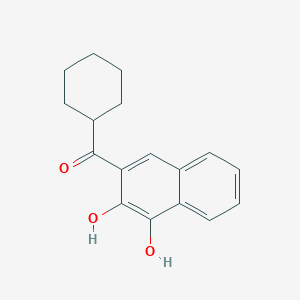
![1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one](/img/structure/B14485933.png)
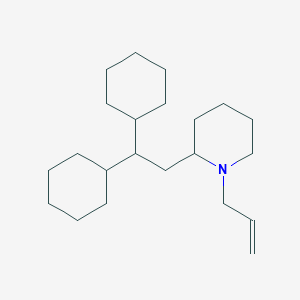
![2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro-](/img/structure/B14485940.png)
